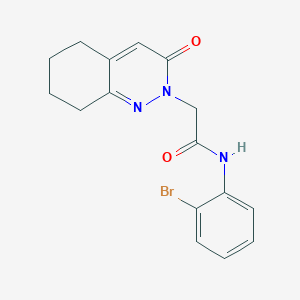

N-(2-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Description

N-(2-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a partially saturated cinnolin core (3-oxo-2,3,5,6,7,8-hexahydrocinnolin) linked to a 2-bromophenyl group via an acetamide bridge. The hexahydrocinnolin system provides conformational flexibility, while the bromine substituent on the phenyl ring influences electronic and steric properties. This compound belongs to a broader class of N-substituted acetamides, which are explored for diverse biological activities due to their structural versatility and ability to engage in hydrogen bonding .

Properties

IUPAC Name |

N-(2-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O2/c17-12-6-2-4-8-14(12)18-15(21)10-20-16(22)9-11-5-1-3-7-13(11)19-20/h2,4,6,8-9H,1,3,5,7,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKXOVQRRYUILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 468.35 g/mol. The compound features a bromophenyl group and a hexahydrocinnolin moiety which are critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cell Line Studies : The compound’s derivatives have shown significant cytotoxic effects against various cancer cell lines such as A549 (human lung adenocarcinoma). A study indicated that certain structural modifications increased potency against these cells. For example:

- Mechanism of Action : The proposed mechanism involves the interaction of the compound with specific molecular targets within cancer cells. This interaction may inhibit key enzymes or disrupt signaling pathways crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

- Pathogen Resistance : Its derivatives were tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results showed varying degrees of effectiveness depending on the structural characteristics of the compounds .

- Structure-Activity Relationship (SAR) : The presence of halogen substituents (like bromine) was linked to enhanced antimicrobial activity. Compounds with specific functional groups demonstrated better inhibition of bacterial growth than their unsubstituted analogs .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50 Values (µM) | Notes |

|---|---|---|---|

| Anticancer | A549 (Lung adenocarcinoma) | 10.45 - 7.82 | Enhanced by electron-withdrawing groups |

| Antimicrobial | Klebsiella pneumoniae | Variable | Effective against multidrug-resistant strains |

| Staphylococcus aureus | Variable | Structure-dependent activity |

Case Studies

- Study on Anticancer Properties : A recent investigation into various derivatives revealed that compounds with specific substitutions exhibited improved anticancer activity compared to baseline controls. For example, a derivative containing a 4-dimethylamino phenyl group showed a significant reduction in A549 cell viability .

- Antimicrobial Evaluation : In another study focusing on antimicrobial efficacy, derivatives were screened against both resistant and non-resistant strains. The results indicated that certain modifications could enhance activity against resistant strains while maintaining low toxicity towards human cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of hexahydrocinnolin can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The bromophenyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumors.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Anticancer | |

| Related Compound A | Cytotoxicity in breast cancer | |

| Related Compound B | Inhibition of tumor growth |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This property makes it a candidate for developing treatments for chronic inflammatory diseases.

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits. It has been shown to protect neuronal cells from oxidative stress-induced damage. The neuroprotective mechanism is thought to involve the modulation of neurotransmitter systems and reduction of neuroinflammation.

| Study | Findings | Reference |

|---|---|---|

| Study A | Reduced oxidative stress markers in neuronal cells | |

| Study B | Improved cognitive function in animal models |

Synthetic Pathways

The synthesis of this compound involves multi-step reactions that include bromination and acetamidation processes. These synthetic routes are crucial for producing analogs with enhanced biological activity.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to identify the relationship between the chemical structure of the compound and its biological activity. Modifications in the bromophenyl moiety or the hexahydrocinnoline core have been explored to optimize potency and selectivity against specific targets.

Drug Development

Given its promising biological activities, this compound is a candidate for further development into therapeutic agents targeting cancer and neurodegenerative diseases.

Combination Therapies

The compound may also be explored in combination therapies with existing drugs to enhance treatment efficacy and reduce side effects in cancer and inflammatory conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Aromatic Substitution

The electron-deficient 2-bromophenyl group participates in substitution reactions with nucleophiles.

Key Observations :

-

Steric hindrance from the acetamide group reduces reactivity at the ortho position compared to para-substituted analogs .

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Reduction of the 3-Oxo Group

The ketone in the hexahydrocinnolin ring is reduced to an alcohol or methylene group.

Structural Impact :

-

Reduction to the alcohol increases polarity, enhancing water solubility .

-

Over-reduction with LiAlH₄ removes the oxygen entirely, forming a saturated cinnolin system.

Ring-Opening Reactions of Hexahydrocinnolin

The hexahydrocinnolin moiety undergoes ring-opening under oxidative or acidic conditions.

Notable Features :

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings.

Catalytic Efficiency :

-

Suzuki couplings exhibit higher yields with electron-rich aryl boronic acids .

-

Amination requires bulky ligands (Xantphos) to suppress β-hydride elimination.

Cycloaddition Reactions

The conjugated enone system in the hexahydrocinnolin ring engages in [4+2] cycloadditions.

| Dienophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ethylene | 150°C, sealed tube | Tricyclic fused cinnolin derivative | 40% | |

| Phenylacetylene | CuI, DMF, 100°C | Spirocyclic adduct with phenyl group | 52% |

Regioselectivity :

-

Electron-deficient dienophiles favor endo transition states .

-

Steric effects dominate in spirocyclic adduct formation.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Br bond.

| Conditions | Product

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- N-(4-fluorophenyl)-2-(3-oxo-hexahydrocinnolin-2-yl)acetamide (CAS 869463-98-9): Core Structure: Shares the hexahydrocinnolin-acetamide backbone. Substituent: 4-Fluorophenyl vs. 2-bromophenyl. Key Differences:

- The electron-withdrawing bromine (ortho position) in the target compound increases lipophilicity and steric bulk compared to the para-fluorine , which is smaller and less lipophilic.

- Fluorine’s inductive effects may enhance metabolic stability, while bromine’s larger size could influence binding pocket interactions .

Heterocyclic Core Variations

- 2-{[3-(4-Bromophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide derivatives: Core Structure: Benzothieno[2,3-d]pyrimidin (sulfur-containing fused ring) vs. hexahydrocinnolin (nitrogen-containing bicyclic system). Functional Groups: Sulfanyl (-S-) linkage vs. acetamide (-NHCO-). Implications:

- Sulfanyl groups may enhance oxidative stability but reduce hydrogen-bonding capacity compared to acetamide carbonyls.

Substituent Position and Bioactivity

- N-(3-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 476484-26-1): Substituents: Dual bromine atoms (3-bromophenyl and 4-bromophenyl). Comparison:

- The meta-bromine on the phenyl ring may create distinct steric hindrance compared to the ortho-bromine in the target compound.

Comparison with Other Syntheses :

Electronic and Steric Effects

| Compound | Substituent Position/Type | Electronic Effect | Steric Effect |

|---|---|---|---|

| Target Compound | 2-Bromophenyl | Strong -I, +R | High (ortho) |

| N-(4-fluorophenyl) analog | 4-Fluorophenyl | Moderate -I | Low (para) |

| CAS 476484-26-1 | 3-Bromo/4-Bromophenyl | Strong -I (both) | Moderate |

Hydrogen Bonding and Solubility

- Acetamide vs. Sulfanyl : The carbonyl group in acetamides participates in hydrogen bonding (e.g., with proteases or kinases), whereas sulfanyl groups prioritize hydrophobic interactions .

- Hexahydrocinnolin Core: Partial saturation may improve aqueous solubility compared to fully aromatic systems (e.g., benzothieno-pyrimidin) .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(2-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the hexahydrocinnolinone core. A common approach includes cyclocondensation of hydrazine derivatives with diketones or keto-esters under acidic or basic conditions . For the acetamide moiety, coupling reactions (e.g., using bromophenylamine and activated carboxylic acid derivatives) are employed. Optimization requires precise control of reaction parameters:

- Temperature : Maintain 60–80°C for cyclization steps to avoid side reactions.

- Catalysts : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed cyclization .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Yields can be improved via microwave-assisted synthesis or flow chemistry to reduce reaction times .

Q. How should researchers approach the structural elucidation of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with NMR and FTIR (functional group analysis). Key steps include:

- X-ray Diffraction : Single-crystal analysis (orthorhombic P222 space group) reveals bond lengths (e.g., C–Br: 1.89–1.92 Å) and dihedral angles between aromatic rings .

- NMR : H NMR signals for the bromophenyl group appear at δ 7.3–7.6 ppm (doublets), while the hexahydrocinnolinone protons resonate at δ 2.5–3.2 ppm (multiplet) .

- FTIR : Confirm the amide C=O stretch at ~1680 cm and hexahydrocinnolinone C=O at ~1720 cm .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in silico biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., solvent polarity affecting ligand solubility) or oversimplified computational models. To address this:

- Experimental Replication : Conduct dose-response assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model solvation effects and ligand-protein flexibility over 100-ns trajectories .

- Binding Free Energy Calculations : Apply MM-PBSA/GBSA methods to refine docking scores (e.g., AutoDock Vina) and account for entropy changes .

Cross-validate findings with structural analogs (e.g., N-(4-bromophenyl) derivatives) to identify substituent-specific trends .

Q. How can researchers optimize the pharmacokinetic properties of this compound through rational structural modifications?

- Methodological Answer : Focus on improving solubility and metabolic stability:

- LogP Reduction : Introduce polar groups (e.g., hydroxyl or sulfonamide) at the para position of the bromophenyl ring to lower hydrophobicity .

- Metabolic Shielding : Replace labile methyl groups on the cinnolinone core with trifluoromethyl or cyclopropyl moieties to block oxidative degradation .

- Prodrug Design : Convert the acetamide to a phosphate ester for enhanced aqueous solubility, with enzymatic cleavage in target tissues .

Validate modifications using in vitro CYP450 inhibition assays and in vivo PK studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.